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Compound of Interest

Compound Name: 1-Methyl-2-pyridone

Cat. No.: B167067 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 1-Methyl-
2-pyridone (CAS RN: 694-85-9), a crucial heterocyclic building block in organic synthesis and

pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational

dataset for its identification, characterization, and application in complex molecular design.

Spectroscopic Data Summary
The empirical and spectroscopic data for 1-Methyl-2-pyridone are summarized in the following

tables, providing a quick reference for its structural features.

Table 1: 1H NMR Spectroscopic Data
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Chemical
Shift (δ)
ppm

Multiplicity
Coupling
Constant
(J) Hz

Assignment Solvent
Instrument
Frequency
(MHz)

7.35 m - H-6 CDCl3 89.56

7.34 m - H-4 CDCl3 89.56

6.57 d 9.12 H-5 CDCl3 300

6.17 d 6.67 H-3 CDCl3 300

3.59 s - N-CH3 CDCl3 300

Note: Assignments are based on typical chemical shifts for pyridone systems and may require

2D NMR for definitive confirmation.

Table 2: 13C NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Assignment Solvent
Instrument
Frequency (MHz)

162.0 C=O (C-2) Acetone-D6 90

139.5 C-6 Acetone-D6 90

135.0 C-4 Acetone-D6 90

121.0 C-5 Acetone-D6 90

105.5 C-3 Acetone-D6 90

37.0 N-CH3 Acetone-D6 90

Table 3: IR Spectroscopic Data
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Wavenumber (cm-1) Interpretation

~1660 C=O stretch (amide)

~1580, ~1540 C=C and C=N stretching

~1470 CH3 bending

~770 C-H out-of-plane bending

Note: IR peak positions are approximate and can vary based on the sampling method (e.g.,

neat, KBr pellet, solution).

Table 4: Mass Spectrometry Data
m/z Interpretation

109 [M]+ (Molecular Ion)

80 [M-CHO]+

52 [C4H4]+

Note: Fragmentation patterns can be influenced by the ionization technique used.

Experimental Protocols
The following are detailed methodologies representative of the techniques used to acquire the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 1-Methyl-2-pyridone (5-10 mg) was dissolved in

approximately 0.7 mL of deuterated chloroform (CDCl3) or deuterated acetone (Acetone-D6)

containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution was transferred

to a 5 mm NMR tube.

1H NMR Spectroscopy:

Instrument: Bruker Avance 300 or equivalent.
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Frequency: 300 MHz.

Temperature: 298 K.

Number of Scans: 16.

Relaxation Delay: 1.0 s.

Pulse Width: 30 degrees.

Acquisition Time: 4.0 s.

Spectral Width: 16 ppm.

Processing: The free induction decay (FID) was Fourier transformed with a line broadening

of 0.3 Hz. The spectrum was phased and baseline corrected. Chemical shifts were

referenced to the TMS signal at 0.00 ppm.

13C NMR Spectroscopy:

Instrument: Bruker WH-90 or equivalent.

Frequency: 90 MHz.

Temperature: 298 K.

Number of Scans: 1024.

Relaxation Delay: 2.0 s.

Pulse Width: 45 degrees.

Acquisition Time: 1.5 s.

Spectral Width: 200 ppm.

Processing: The FID was Fourier transformed with a line broadening of 1.0 Hz. The

spectrum was phased and baseline corrected. Chemical shifts were referenced to the

solvent peak.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrument: Thermo Nicolet Avatar 370 FT-IR or equivalent with a Diamond ATR accessory.

Method: A small drop of neat 1-Methyl-2-pyridone was placed directly onto the ATR crystal.

Number of Scans: 32.

Resolution: 4 cm-1.

Spectral Range: 4000-400 cm-1.

Background: A background spectrum of the clean, empty ATR crystal was collected prior to

the sample measurement.

Processing: The resulting interferogram was Fourier transformed to produce the infrared

spectrum, which was then baseline corrected.

Gas Chromatography-Mass Spectrometry (GC-MS)
Instrument: Agilent 7890B GC coupled to a 5977A MSD or equivalent.

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Injector Temperature: 250 °C.

Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at a

rate of 10 °C/min, and held for 5 minutes.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-550.

Sample Preparation: A dilute solution of 1-Methyl-2-pyridone was prepared in

dichloromethane (1 mg/mL) and 1 µL was injected in splitless mode.
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Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound such as 1-Methyl-2-pyridone.

General Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b167067?utm_src=pdf-body
https://www.benchchem.com/product/b167067?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Spectroscopic Profile of 1-Methyl-2-pyridone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b167067#spectroscopic-data-nmr-ir-mass-spec-for-1-
methyl-2-pyridone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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